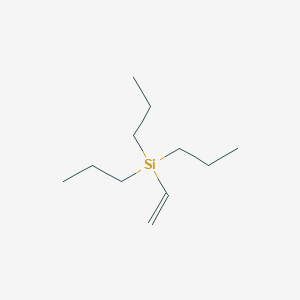
Ethenyl(tripropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethenyl(tripropyl)silane is a useful research compound. Its molecular formula is C11H24Si and its molecular weight is 184.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
Ethenyl(tripropyl)silane is utilized in cross-coupling reactions, a fundamental technique in organic synthesis for forming carbon-carbon bonds. Its reactivity allows it to participate effectively with electrophiles, enhancing the efficiency of synthetic pathways. For instance, studies have shown that silanes can improve yields in palladium-catalyzed cross-coupling reactions due to their ability to stabilize intermediates and facilitate the formation of desired products .
Hydrostannylation Reactions
This compound can also be involved in hydrostannylation reactions, where it acts as a precursor to generate vinylstannanes. These vinylstannanes are valuable intermediates for further transformations in organic synthesis, including the preparation of complex molecules .
Materials Science
Silane Coupling Agents
In materials science, this compound serves as a silane coupling agent that enhances the adhesion between inorganic materials (like glass or metals) and organic polymers. This property is crucial in composite materials where improved interfacial bonding leads to enhanced mechanical properties. The effectiveness of silanes in modifying surfaces has been documented in various studies, indicating significant improvements in bond strength when used with polymers .
Surface Modification
Coating Technologies
this compound can be employed in coating technologies to modify surfaces for specific functionalities such as hydrophobicity or oleophobicity. By creating thin films on substrates, this silane compound can alter surface characteristics, making them suitable for applications in electronics and protective coatings .
Table 1: Summary of Applications
Case Study: Cross-Coupling Efficiency
A study conducted on the use of this compound in palladium-catalyzed cross-coupling reactions demonstrated a significant increase in product yield compared to traditional methods. The incorporation of this silane improved the reaction kinetics, leading to more efficient synthesis pathways.
Properties
CAS No. |
1185-75-7 |
|---|---|
Molecular Formula |
C11H24Si |
Molecular Weight |
184.39 g/mol |
IUPAC Name |
ethenyl(tripropyl)silane |
InChI |
InChI=1S/C11H24Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7,9-11H2,1-3H3 |
InChI Key |
GTBGHTLFBQMXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















